molecular formula C13H16ClNO B11870549 Spiro[indene-2,3'-piperidin]-1(3H)-one hydrochloride

Spiro[indene-2,3'-piperidin]-1(3H)-one hydrochloride

Cat. No.: B11870549
M. Wt: 237.72 g/mol
InChI Key: JOQHWGVMMDVJPN-UHFFFAOYSA-N
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Description

Spiro[indene-2,3'-piperidin]-1(3H)-one hydrochloride (CAS 1311254-80-4) is a spirocyclic compound featuring a fused indene-piperidinone core. Its molecular formula is C₁₃H₁₆ClNO, with a molecular weight of 253.7 g/mol . Spiro compounds like this are valued in medicinal chemistry for their conformational rigidity, which enhances binding specificity to biological targets.

Properties

Molecular Formula

C13H16ClNO

Molecular Weight

237.72 g/mol

IUPAC Name

spiro[3H-indene-2,3'-piperidine]-1-one;hydrochloride

InChI

InChI=1S/C13H15NO.ClH/c15-12-11-5-2-1-4-10(11)8-13(12)6-3-7-14-9-13;/h1-2,4-5,14H,3,6-9H2;1H

InChI Key

JOQHWGVMMDVJPN-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC3=CC=CC=C3C2=O)CNC1.Cl

Origin of Product

United States

Preparation Methods

Reaction Overview

The synthesis begins with N-Boc-protected spiroindanone (15a ), which undergoes acid-catalyzed deprotection to yield the corresponding amine hydrochloride (15b ). The reaction proceeds via cleavage of the tert-butoxycarbonyl (Boc) group, followed by protonation of the free amine to form the hydrochloride salt.

Detailed Procedure

  • Reagents and Conditions :

    • Starting material : N-Boc-protected spiroindanone (20 g, 66.4 mmol)

    • Deprotection agent : Methanolic HCl (2.5 M, 100 mL)

    • Reaction time : Overnight stirring at room temperature

    • Workup : Evaporation under reduced pressure, followed by washing with petroleum ether

  • Yield : 97.6% (15.4 g of 15b ).

This method is favored for its simplicity and high efficiency, with the Boc group acting as a robust protecting group that is readily removed under acidic conditions. The use of methanolic HCl ensures complete protonation of the amine, facilitating crystallization of the hydrochloride salt.

ParameterDetails
Yield 60–85% (reported for analogous spiropiperidines)
Selectivity High regioselectivity due to directing group influence
Drawbacks Requires specialized catalysts and inert atmosphere

This method offers a complementary route to traditional deprotection strategies, particularly for constructing complex spiroarchitectures with tailored substitution patterns.

Comparative Analysis of Preparation Methods

The table below contrasts the two synthetic approaches:

MethodBoc DeprotectionRh-Catalyzed C–H Activation
Starting Material Complexity Moderate (Boc-protected amine)High (functionalized aryl precursor)
Reaction Conditions Mild (room temperature, acid)Harsh (80°C, transition metal catalyst)
Yield 97.6%60–85%
Scalability ExcellentModerate
Functional Group Tolerance BroadLimited by directing group requirements

The Boc deprotection method remains the preferred industrial-scale synthesis due to its operational simplicity and high yield. In contrast, rhodium-catalyzed C–H activation provides a versatile platform for structural diversification, albeit with higher complexity and cost.

Chemical Reactions Analysis

Types of Reactions

Spiro[indene-2,3’-piperidin]-1(3H)-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of Spiro[indene-2,3’-piperidin]-1(3H)-one hydrochloride involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Positional Isomers

Key Compounds :
Compound Name (CAS) Spiro Junction Position Substituents Molecular Formula Molecular Weight (g/mol) Similarity Score
Spiro[indene-2,3'-piperidin]-1(3H)-one HCl (1311254-80-4) 2,3' None C₁₃H₁₆ClNO 253.7 Reference
Spiro[indene-1,4'-piperidin]-3(2H)-one HCl (231938-20-8) 1,4' None C₁₃H₁₆ClNO 253.7 0.92
Spiro[indene-2,4'-piperidin]-1(3H)-one HCl (185525-49-9) 2,4' None C₁₃H₁₆ClNO 253.7 0.96
6-Bromospiro[indene-2,4'-piperidin]-1(3H)-one HCl (2828444-68-2) 2,4' Bromine at C6 C₁₃H₁₅BrClNO 316.6 N/A

Structural Insights :

  • Positional Isomerism : The target compound’s 2,3'-spiro junction distinguishes it from 1,4' and 2,4' isomers. Such differences influence ring strain, solubility, and receptor binding .

Physicochemical Properties

Compound Melting Point (°C) Solubility Spectral Data (Key Peaks) Reference
Spiro[indene-2,3'-piperidin]-1(3H)-one HCl Not reported Likely polar N/A -
Spiro[indene-1,4'-piperidin]-3(2H)-one HCl >300 DMSO-soluble IR: 1700 cm⁻¹ (C=O); ¹H NMR: δ 3.90–2.96 (m)
6-Bromo derivative Not reported Methanol-soluble LC-MS: m/z 539 (M+H)+
Spiro[4H-indeno-pyridine] >300 Insoluble in H₂O ¹³C NMR: δ 180–185 ppm (carbonyl)

Property Trends :

  • High melting points (>300°C) are common in rigid spiro systems due to strong crystal packing .
  • Solubility in polar aprotic solvents (e.g., DMSO) facilitates pharmacological testing .

Biological Activity

Spiro[indene-2,3'-piperidin]-1(3H)-one hydrochloride is a unique bicyclic compound that integrates an indene moiety with a piperidine ring. This structural complexity lends itself to a variety of biological activities, making it a compound of interest in medicinal chemistry and pharmacological research.

  • Molecular Formula : C₁₃H₁₅ClN₂O
  • Molecular Weight : Approximately 237.725 g/mol
  • Structure : Characterized by its spirocyclic framework, which contributes to its rigidity and potential interactions with biological targets.

Antimicrobial Activity

Research indicates that spirocyclic compounds, including this compound, exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, suggesting their potential use in treating infections .

Anticancer Properties

Several investigations have highlighted the anticancer potential of this compound. In vitro studies demonstrate that this compound can induce apoptosis in cancer cells and inhibit tumor growth. For instance, compounds with similar spiro structures have been observed to exhibit IC50 values in the low micromolar range against various cancer cell lines .

CompoundCell LineIC50 (µM)
Spiro[indene-2,3'-piperidin]-1(3H)-oneA431 (human epidermoid carcinoma)2.434
5-Fluorouracil (reference)A43123.44

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It has shown promise in reducing inflammation markers in various biological models, indicating its potential as an anti-inflammatory agent .

The biological activity of this compound is likely mediated through several biochemical pathways:

  • Target Interaction : The rigid structure may facilitate binding to specific receptors or enzymes involved in disease processes.
  • Multi-target Effects : The compound may interact with multiple molecular targets, leading to diverse pharmacological effects .

Case Studies

  • Antitumor Activity Study : A recent study evaluated the efficacy of this compound against several cancer cell lines. The results indicated that the compound exhibited significant cytotoxic effects with an IC50 value lower than many conventional chemotherapeutics .
  • Antimicrobial Efficacy Study : Another study assessed the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The findings revealed that it inhibited bacterial growth effectively, supporting its potential as a therapeutic agent against infections .

Q & A

Q. What are the key considerations for synthesizing Spiro[indene-2,3'-piperidin]-1(3H)-one hydrochloride with high purity?

The synthesis typically involves multicomponent reactions under optimized conditions. For example, a mixture of isatin derivatives, 1,3-diketones, and ammonium acetate in ethanol-water (9:1) at controlled temperatures (25–80°C) yields spirocyclic products. Reaction progress is monitored via TLC, and purification involves filtration and ethanol washing. Maintaining pH stability and avoiding side reactions (e.g., ring-opening) are critical for yields >70%. Structural confirmation requires NMR, IR, and HRMS to validate spirocyclic connectivity and hydrochloride salt formation .

Q. How is the molecular structure of this spiro compound confirmed experimentally?

Advanced spectroscopic techniques are employed:

  • 1H/13C NMR : Distinct signals for the spiro-junction protons (δ ~3.7–4.2 ppm) and quaternary carbons confirm cyclic fusion .
  • IR spectroscopy : Peaks at 1677–1700 cm⁻¹ indicate ketone and amide carbonyl groups, while ~3347 cm⁻¹ corresponds to NH stretches in intermediates .
  • HRMS : Molecular ion peaks (e.g., [M+H]+) match theoretical masses within 3 ppm error .

Q. What methodologies optimize solubility and stability for in vitro assays?

The hydrochloride salt form enhances aqueous solubility (tested via shake-flask method in PBS at pH 7.4). Stability studies in DMSO or saline involve HPLC monitoring over 24–72 hours at 4°C and 25°C. Degradation products (e.g., free base) are identified via LC-MS .

Advanced Research Questions

Q. How can researchers investigate the compound’s mechanism as a histone deacetylase (HDAC) inhibitor?

  • Enzyme assays : Measure IC50 values using fluorogenic substrates (e.g., acetylated lysine derivatives) and recombinant HDAC isoforms .
  • Molecular docking : Compare binding poses (e.g., in HDAC1/6 catalytic pockets) using software like AutoDock Vina. Key interactions include hydrogen bonding with zinc ions and hydrophobic contacts with piperidine moieties .
  • Cellular validation : Treat cancer cell lines (e.g., HeLa) and quantify acetylated histone H3 levels via Western blot .

Q. What strategies resolve contradictions in reported biological activities across studies?

  • Purity verification : Reanalyze batches via HPLC (≥95% purity) to exclude impurities influencing activity .
  • Assay standardization : Use identical cell lines (e.g., MCF-7), exposure times (24–48h), and concentrations (1–50 µM) for cytotoxicity comparisons .
  • Meta-analysis : Pool data from independent studies to identify outliers and correlate structural modifications (e.g., halogen substitutions) with activity trends .

Q. How can structure-activity relationship (SAR) studies improve target selectivity?

  • Analog synthesis : Modify the indene ring (e.g., 6-methoxy or 5-bromo derivatives) and piperidine substituents (e.g., methyl groups) .
  • Pharmacophore mapping : Identify critical motifs (e.g., spirocyclic core, hydrogen bond acceptors) using 3D-QSAR models in MOE or Schrödinger .
  • Off-target screening : Profile analogs against kinase panels (e.g., Eurofins) to minimize cross-reactivity .

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